molecular formula C35H46O5 B1251640 3-Dexyschweinfurthin B

3-Dexyschweinfurthin B

Cat. No.: B1251640
M. Wt: 546.7 g/mol
InChI Key: KFXCPWWUGCRWRS-KFNWDQBUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dexyschweinfurthin B, also known as this compound, is a useful research compound. Its molecular formula is C35H46O5 and its molecular weight is 546.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
3-Deoxyschweinfurthin B exhibits potent antiproliferative effects against various cancer cell lines, particularly glioblastoma multiforme (GBM). Studies have shown that 3dSB induces apoptosis in cancer cells by activating pathways that lead to the cleavage of poly-ADP-ribose polymerase (PARP) and caspase-9, which are critical markers of programmed cell death .

Case Studies:

  • In Vitro Studies: Research demonstrated that treatment with 3dSB resulted in significant morphological changes in sensitive cell lines like SF-295, while having minimal effects on less sensitive lines such as A549 .
  • Combination Therapies: The efficacy of 3dSB can be enhanced when used in combination with P-glycoprotein inhibitors like verapamil, which increases intracellular concentrations of the compound, thereby potentiating its growth inhibitory effects .

Cholesterol Regulation

Mechanism of Action:
3-Deoxyschweinfurthin B has been shown to lower intracellular cholesterol levels by reducing cholesterol synthesis and promoting cholesterol efflux. This action is mediated through the activation of liver X-receptors (LXR), influencing key transporters involved in cholesterol homeostasis .

Case Studies:

  • Cell Line Experiments: In studies involving GBM cell lines, treatment with 3dSB led to a marked decrease in cholesterol levels, suggesting its potential utility in managing cholesterol-related disorders. The compound's ability to mimic the effects of LXR agonists positions it as a candidate for therapeutic strategies aimed at cholesterol modulation .

Potential Cosmetic Applications

While primarily studied for its medicinal properties, there is emerging interest in the cosmetic applications of 3-Deoxyschweinfurthin B due to its bioactive properties. Its influence on cellular processes could be harnessed for skin care formulations aimed at promoting skin health and managing conditions associated with oxidative stress.

Data Summary Table

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInduces apoptosis via PARP and caspase-9 cleavageEffective against GBM cell lines; enhances effects with P-glycoprotein inhibitors
Cholesterol RegulationDecreases synthesis and increases effluxLowers intracellular cholesterol levels significantly
Cosmetic ApplicationsPotential bioactivity for skin healthEmerging interest; requires further research

Properties

Molecular Formula

C35H46O5

Molecular Weight

546.7 g/mol

IUPAC Name

5-[(E)-2-[(7R,8aR,10aR)-7-hydroxy-4-methoxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol

InChI

InChI=1S/C35H46O5/c1-22(2)9-8-10-23(3)11-14-27-28(36)18-25(19-29(27)37)13-12-24-17-26-21-31-34(4,5)32(38)15-16-35(31,6)40-33(26)30(20-24)39-7/h9,11-13,17-20,31-32,36-38H,8,10,14-16,21H2,1-7H3/b13-12+,23-11+/t31-,32-,35-/m1/s1

InChI Key

KFXCPWWUGCRWRS-KFNWDQBUSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CCC(C(C4C3)(C)C)O)C)O)C)C

Synonyms

3-deoxyschweinfurthin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.